3-(2-Methoxy-5-methylphenyl)propanoic acid

Overview

Description

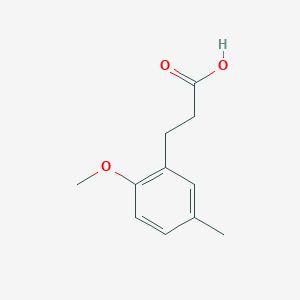

3-(2-Methoxy-5-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of propanoic acid, featuring a methoxy and methyl group attached to a phenyl ring. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-methylphenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-methoxy-5-methylbenzaldehyde.

Grignard Reaction: The aldehyde undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding alcohol.

Oxidation: The alcohol is then oxidized to form the carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(2-Methoxy-5-methylphenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

3-(2-Methylphenyl)propanoic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.

3-(2-Methoxyphenyl)propanoic acid: Similar structure but without the methyl group, leading to different chemical properties.

3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid: Contains an additional phenyl group, which can influence its chemical behavior and applications.

Uniqueness

3-(2-Methoxy-5-methylphenyl)propanoic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Biological Activity

3-(2-Methoxy-5-methylphenyl)propanoic acid, also known as a derivative of propanoic acid, has garnered interest in the scientific community due to its potential biological activities and therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a methoxy group and a methyl group on the aromatic ring, which may influence its reactivity and biological interactions. The structural characteristics are crucial for understanding its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways. This can lead to reduced inflammation and analgesic effects, making it a candidate for therapeutic applications in pain management.

- Receptor Binding : It can bind to certain receptors, modulating cellular responses. This property is particularly relevant in neuroprotective contexts where receptor modulation can influence neurotransmission .

- Signal Transduction : The compound may affect signal transduction pathways, impacting gene expression and protein synthesis. This modulation can have implications for various cellular processes, including inflammation and oxidative stress responses.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent in clinical settings .

Neuroprotective Properties

The compound has demonstrated neuroprotective effects in several studies. For instance, it has been investigated for its ability to protect neuronal cells from oxidative stress-induced damage. In models of neurodegenerative diseases, it has shown promise in preventing cell death associated with neurotoxic agents .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production | , |

| Analgesic | Pain modulation through receptor interaction | , |

| Neuroprotective | Protection against oxidative stress | , |

Case Studies

Several studies have highlighted the compound's potential therapeutic applications:

- Neuroprotection in SH-SY5Y Cells : A study demonstrated that this compound significantly reduced cell death in SH-SY5Y neuroblastoma cells exposed to oxidative stress. The protective effects were attributed to its antioxidant properties and modulation of inflammatory pathways .

- Pain Modulation in Animal Models : In preclinical models, the compound exhibited analgesic effects comparable to established pain relievers. This was linked to its ability to interact with pain-related receptors, suggesting a potential role in pain management therapies .

Properties

IUPAC Name |

3-(2-methoxy-5-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-3-5-10(14-2)9(7-8)4-6-11(12)13/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVRTUOZJWPLSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.